4-(4-Bromophenyl)butanoyl chloride
Description
4-(4-Bromophenyl)butanoyl chloride (CAS 6628-03-1) is an organobromine acyl chloride with the molecular formula C₁₀H₁₀BrClO and a molecular weight of 261.54 g/mol . Its structure consists of a four-carbon aliphatic chain terminated by a reactive chloride group, linked to a para-brominated benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds targeting biological pathways (e.g., IMPDH inhibitors) . Key properties include high reactivity toward nucleophiles and moisture sensitivity, necessitating anhydrous handling.
Properties
CAS No. |
6628-03-1 |
|---|---|
Molecular Formula |
C10H10BrClO |
Molecular Weight |
261.54 g/mol |
IUPAC Name |
4-(4-bromophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10BrClO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2 |
InChI Key |
QMAWCTRRPJNDBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)Br |
Other CAS No. |
6628-03-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes critical differences between 4-(4-bromophenyl)butanoyl chloride and its analogs:
Reactivity and Functional Group Analysis
- Chain Length: The four-carbon chain in this compound provides balanced lipophilicity, enhancing membrane permeability in bioactive compounds compared to shorter analogs like 4-bromophenylacetyl chloride (two carbons) . 3-(4-Bromophenyl)propanoyl chloride (three carbons) may exhibit faster reaction kinetics due to reduced steric hindrance but lower bioavailability .
- Substituent Effects: The sulfonyl group in 4-[(4-bromophenyl)sulfonyl]benzoyl chloride introduces strong electron-withdrawing effects, increasing electrophilicity and stability in heterocyclic syntheses (e.g., oxazolones) .
- Functional Group Interconversion: The carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid (mp 67°C, bp 176°C at 3 mmHg), is converted to the acyl chloride using thionyl chloride, a standard method for enhancing reactivity .
Preparation Methods
Clemmensen Reduction Followed by Chlorination
This two-step method is the most widely reported approach for synthesizing 4-(4-Bromophenyl)butanoyl chloride.
Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid
The carboxylic acid precursor is synthesized via Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.
- Reagents : Zinc (Zn), mercury(II) chloride (HgCl₂), hydrochloric acid (HCl)
- Solvents : Water, toluene
- Temperature : 100°C
- Duration : 24 hours
- Yield : 91.4%
Mechanism : The ketone group in 3-(4-bromobenzoyl)propionic acid is reduced to a methylene group, forming 4-(4-bromophenyl)butanoic acid.
Step 2: Conversion to Acyl Chloride
The acid is treated with a chlorinating agent to form the acyl chloride.
Reagents :
- Thionyl chloride (SOCl₂) : Most common, with catalytic dimethylformamide (DMF)
- Alternatives : Oxalyl chloride, phosphorus pentachloride (PCl₅)
- Solvent : Anhydrous dichloromethane (DCM) or toluene
- Temperature : Reflux (40–80°C)
- Duration : 2–6 hours
- Work-up : Excess reagent removed via distillation or evaporation
Typical Yield : 85–95% (theoretical, based on analogous reactions).
Direct Friedel-Crafts Acylation (Alternative Route)
While less common, Friedel-Crafts acylation can be employed if the aromatic substrate is electron-rich.
- Acylating Agent : Butanoyl chloride
- Aromatic Substrate : 4-Bromobenzene derivative
- Lewis Acid Catalyst : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
- Solvent : Dichloromethane or nitrobenzene
- Temperature : 0–25°C
- Low regioselectivity due to the deactivating effect of the bromine substituent.
- Requires harsh conditions, leading to side reactions (e.g., polyacylation).
Alternative Chlorination Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, catalytic DMF | Reflux, anhydrous DCM | High purity, minimal byproducts | SOCl₂ is corrosive and toxic |
| Oxalyl Chloride | (COCl)₂, DMF | Room temperature, inert atmosphere | Mild conditions, easy work-up | Expensive reagent |
| PCl₅ | PCl₅ | Reflux, toluene | High reactivity | Generates POCl₃, requires careful handling |
Reaction Optimization and Industrial Considerations
Key Parameters:
- Moisture Control : Essential to prevent hydrolysis of the acyl chloride.
- Catalyst Use : DMF accelerates chlorination by forming a reactive Vilsmeier-Haack complex.
- Purification : Distillation under reduced pressure or crystallization from non-polar solvents (e.g., hexane).
Scale-Up Challenges:
- Safety : SOCl₂ and PCl₅ require specialized handling due to toxicity and corrosivity.
- Cost-Efficiency : Thionyl chloride is preferred industrially for its balance of cost and reactivity.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(4-Bromophenyl)butanoyl chloride?
- Answer : The most common method involves converting 4-(4-Bromophenyl)butanoic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). The reaction is typically conducted under reflux conditions in anhydrous toluene or dichloromethane, followed by vacuum distillation to remove excess SOCl₂. This method achieves yields >95% with high purity when optimized . Alternative approaches include using oxalyl chloride with catalytic DMF, though this requires stricter moisture control.
Q. How is this compound characterized for structural confirmation?
- Answer : Key characterization techniques include:
- FT-IR Spectroscopy : Peaks at ~1779 cm⁻¹ (C=O stretch of acyl chloride) and ~647 cm⁻¹ (C-Br stretch) confirm functional groups .
- NMR (¹H/¹³C) : Aromatic protons (δ 7.2–7.6 ppm), methylene protons adjacent to the carbonyl (δ 2.5–3.0 ppm), and downfield-shifted carbonyl carbon (δ ~170 ppm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 261 (M⁺) and fragment ions at m/z 183 (loss of COCl) validate the structure .
Q. What safety precautions are critical when handling this compound?
- Answer : Due to its reactivity as an acyl chloride:
- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of HCl fumes released during hydrolysis.
- Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation .
Advanced Questions
Q. How do reaction conditions (solvent, temperature, catalyst) impact the synthesis of this compound?
- Answer :
- Solvent : Polar aprotic solvents (e.g., toluene) enhance SOCl₂ reactivity compared to non-polar alternatives.
- Temperature : Reflux (~110°C) ensures complete conversion but may degrade thermally sensitive substrates; lower temperatures (40–60°C) with extended reaction times are viable for labile precursors .
- Catalysts : Catalytic DMF accelerates reactions via intermediate iminium chloride formation but risks over-chlorination if not carefully controlled .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis, dimerization) during synthesis?
- Answer :
- Moisture Control : Rigorous drying of glassware and solvents (e.g., molecular sieves) prevents hydrolysis to the carboxylic acid.
- Stoichiometry : Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion while minimizing residual acid.
- Purification : Short-path distillation under reduced pressure (<1 mmHg) removes unreacted reagents and prevents dimerization .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilicity : The carbonyl carbon’s partial positive charge (+0.45 e) indicates high susceptibility to nucleophilic attack.
- Steric Effects : The 4-bromophenyl group’s para orientation minimizes steric hindrance, favoring SN2 mechanisms over SN1 .
- Experimental Validation : Kinetic studies show a 10-fold rate increase in reactions with primary amines vs. secondary amines, aligning with computational predictions .
Q. What are the challenges in analyzing trace impurities in this compound via HPLC?
- Answer : Common impurities include:
- Residual 4-(4-Bromophenyl)butanoic acid : Detectable via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Dimerization Byproducts : Use size-exclusion chromatography (SEC) or MALDI-TOF for high-MW species.
Methodological Tables
Table 1 : Comparative Synthetic Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Toluene | 110 | None | 95 | 99 | |
| DCM | 40 | DMF | 85 | 97 | |
| THF | 60 | None | 78 | 95 |
Table 2 : Key Spectral Data for Structural Confirmation
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